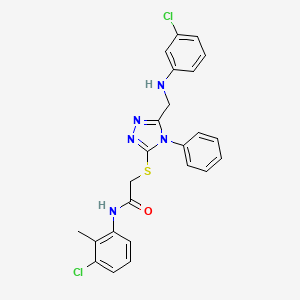
N-(3-Chloro-2-methylphenyl)-2-((5-(((3-chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-Chloro-2-methylphenyl)-2-((5-(((3-chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H21Cl2N5OS and its molecular weight is 498.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-Chloro-2-methylphenyl)-2-((5-(((3-chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide, a compound with the CAS number 539809-45-5, is a member of the triazole family known for its diverse biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is C24H21Cl2N5OS, and it has a molecular weight of 498.4 g/mol. The structure features a triazole ring, which is significant in medicinal chemistry due to its ability to interact with various biological targets.
| Property | Value |
|---|---|
| CAS Number | 539809-45-5 |
| Molecular Formula | C24H21Cl2N5OS |
| Molecular Weight | 498.4 g/mol |
| IUPAC Name | 2-[[5-[(3-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |
Antioxidant Activity
Research indicates that compounds containing the triazole moiety exhibit significant antioxidant properties. For instance, studies using the DPPH radical scavenging method have shown that derivatives of triazole can effectively neutralize free radicals, suggesting their potential as antioxidant agents . The compound may share similar properties due to its structural characteristics.
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. A review highlighted that various triazole compounds demonstrated efficacy against a range of pathogens, including bacteria and fungi . The specific compound's activity against different microbial strains remains to be comprehensively evaluated but could be inferred from the general behavior of similar triazole-based compounds.
Anticancer Potential
Triazole derivatives have been investigated for their anticancer properties. They often function by inhibiting key enzymes involved in cancer cell proliferation. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, although specific data on this compound is limited .
Structure-Activity Relationship (SAR)
The effectiveness of triazole compounds often relates to their structural features. Modifications at specific positions on the triazole ring and side chains can enhance biological activity. For example, introducing electron-withdrawing groups or varying the length and branching of alkyl chains can significantly impact the compound's potency and selectivity against biological targets .
Case Studies
- Antioxidant Evaluation : A study assessed several triazole derivatives' antioxidant capabilities through DPPH assays. Compounds with similar structures to this compound showed high radical scavenging activity, indicating potential therapeutic applications in oxidative stress-related diseases .
- Anticancer Activity : Research into related triazole compounds demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer). These findings suggest that modifications to the triazole structure could yield potent anticancer agents .
Properties
CAS No. |
539809-45-5 |
|---|---|
Molecular Formula |
C24H21Cl2N5OS |
Molecular Weight |
498.4 g/mol |
IUPAC Name |
2-[[5-[(3-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C24H21Cl2N5OS/c1-16-20(26)11-6-12-21(16)28-23(32)15-33-24-30-29-22(31(24)19-9-3-2-4-10-19)14-27-18-8-5-7-17(25)13-18/h2-13,27H,14-15H2,1H3,(H,28,32) |
InChI Key |
DUMCTSXEFAPTNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















